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Ardisenone

cytotoxicity cancer cell panel bioassay-guided fractionation

Ardisenone [(Z)-1,16-bis(3-hydroxy-5-methoxyphenyl)-10-hexadecene-1,15-dione] is a naturally occurring dimeric alkenylphenone first isolated from the leaves and twigs of Ardisia iwahigensis via bioassay‑directed fractionation. It belongs to the alkyl‑phenylketone class and contains two 3‑hydroxy‑5‑methoxyphenyl rings connected by an unsaturated C16 chain bearing two carbonyl groups.

Molecular Formula C30H40O6
Molecular Weight 496.6 g/mol
Cat. No. B1251814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArdisenone
Synonyms1,16-bis(3-hydroxy-5-methoxyphenyl)-10-hexadecene-1,15-dione
ardisenone
Molecular FormulaC30H40O6
Molecular Weight496.6 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)O)CC(=O)CCCC=CCCCCCCCCC(=O)C2=CC(=CC(=C2)OC)O
InChIInChI=1S/C30H40O6/c1-35-28-18-23(17-26(32)21-28)16-25(31)14-12-10-8-6-4-3-5-7-9-11-13-15-30(34)24-19-27(33)22-29(20-24)36-2/h6,8,17-22,32-33H,3-5,7,9-16H2,1-2H3/b8-6-
InChIKeyMECWAKRVICEVGZ-VURMDHGXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ardisenone Reference Standard – Key Baseline for a Cytotoxic Alkenylphenone from Ardisia iwahigensis


Ardisenone [(Z)-1,16-bis(3-hydroxy-5-methoxyphenyl)-10-hexadecene-1,15-dione] is a naturally occurring dimeric alkenylphenone first isolated from the leaves and twigs of Ardisia iwahigensis via bioassay‑directed fractionation [1]. It belongs to the alkyl‑phenylketone class and contains two 3‑hydroxy‑5‑methoxyphenyl rings connected by an unsaturated C16 chain bearing two carbonyl groups. The pure compound is a transparent oil with a molecular formula of C30H40O6 (MW 496.6 g/mol) and is available as a research chemical with typical purity of 95% [2]. Primary literature reports moderate, broad‑spectrum cytotoxicity across human breast (BC1), lung (Lu1), colon (Col2), epidermoid (KB), vinblastine‑resistant (KB‑V1), and prostate (LNCaP) cancer cell lines [1], establishing Ardisenone as a structurally distinct starting point for medicinal chemistry and phytochemical standardization.

Source Isolated from Ardisia iwahigensis via bioassay‑guided fractionation; serves as a phytochemical reference standard
Scaffold C16 symmetric bis(3-hydroxy-5-methoxyphenyl)dione; distinct from C11 ardisinone series
Assay Context Cell-model endpoint review: reported moderate cytotoxicity across a panel of human cancer cell lines
Format Transparent oil; typical purity 95%; suitable for medicinal chemistry derivatization and in vitro studies

Why Generic Ardisia Alkenylphenols and Diarylundecanones Cannot Replace Ardisenone


Compounds isolated from the Ardisia genus span multiple chemotypes – alkenylphenols, diarylundecanones, alkylbenzoquinones, and resorcinols – that differ fundamentally in chain length, oxidation state, and phenolic substitution [1]. Ardisenone is a C16 dimeric alkenylphenone with two methoxy‑hydroxy‑phenyl ketone termini, whereas close congeners such as ardisinone E contain an 11‑carbon saturated chain and an asymmetric trihydroxy‑monohydroxy phenyl arrangement [2]. These structural differences translate into divergent cytotoxicity spectra, brine‑shrimp lethality potencies, and in silico ADMET profiles, making simple replacement of Ardisenone by another in‑class compound scientifically unjustified for reproducible biological studies or reference standard procurement.

Target: Ardisenone
C16 alkenylphenone scaffold
Symmetric methoxy‑hydroxy phenyl ketone termini; 18 rotatable bonds; Z‑configured unsaturated linker.
Substitute: Ardisinone E (generic congener)
C11 diarylundecanone scaffold
Asymmetric trihydroxy/monohydroxy phenyl pairing; 12 rotatable bonds; saturated chain. Scaffold mismatch alters hydrogen‑bond geometry and conformational flexibility; cytotoxicity spectrum and P‑gp inhibition profile may shift significantly.
Substitute: Other Ardisia alkenylphenols
Variable chain length and oxidation
Chain-length‑dependent cytotoxicity and ADMET properties; class‑level differences may not reproduce ardisenone's reported broad‑spectrum cell‑line activity or in silico P‑gp inhibition probability.
Substitute: Bergenin (Ardisia constituent)
Glycoside, distinct chemotype
Lower predicted human intestinal absorption (63.8% vs 96.9% for ardisenone); different pharmacological space. Not a suitable comparator for membrane permeability or cytotoxicity studies.

Ardisenone Quantitative Differentiation Evidence – Head-to-Head and Cross-Study Comparative Data


Cytotoxicity Fingerprint of Ardisenone versus Its Source Crude Extract

In the same experimental series, the crude methanol extract of A. iwahigensis exhibited highly selective cytotoxicity – IC50 values of 0.090 µg/mL against LNCaP (prostate) and 0.20 µg/mL against ZR-75-1 (breast), while exceeding 20 µg/mL against KB and KB-V1 cells. By contrast, purified Ardisenone (1) demonstrated a moderate, broad-spectrum profile with IC50 values ranging from 4.9 µg/mL (Lu1 lung) to 15 µg/mL (Col2 colon) across six cancer lines, including KB and KB-V1 [1]. The selectivity index of the extract is therefore highly biased toward hormone-dependent lines, whereas Ardisenone provides a predictable, multi-line activity profile suitable for standardized screening.

Cytotoxicity Fingerprint vs. Crude Extract
Head-to-head
Ardisenone IC₅₀: 4.9–15 µg/mL across 6 lines (BC1, Lu1, Col2, KB, KB‑V1±VLB, LNCaP). Crude MeOH extract: 0.090 µg/mL (LNCaP) and 0.20 µg/mL (ZR‑75‑1), but >20 µg/mL on KB lines.
Supports standardized multi‑line screening with reproducible moderate activity; extract shows highly biased potency limited to hormone‑dependent lines.
Estimated IC₅₀ from in vitro cytotoxicity assay (µg/mL); ZR‑75‑1 data missing for ardisenone.
cytotoxicity cancer cell panel bioassay-guided fractionation

Structural Scaffold Dichotomy: Dimeric C16 Alkenylphenone versus Monomeric C11 Diarylundecanone

Ardisenone possesses a symmetric C16 alkenyl chain linking two 3-hydroxy-5-methoxyphenyl carbonyl termini, resulting in a distinct pharmacophore compared to the C11 saturated diarylundecanone scaffold of Ardisinone E, which features an asymmetric 2,4,6-trihydroxyphenyl and 2-hydroxyphenyl pairing [1][3]. The bi-fold symmetry, longer linker, and conserved methoxy‑hydroxy substitution pattern of Ardisenone create different hydrogen-bond donor/acceptor geometries and flexibility that are not available in the shorter ardisinone series. This scaffold uniqueness makes Ardisenone a reference point for exploring chain-length-dependent biological profiles within Ardisia-derived diarylalkanones.

C16 vs C11 Scaffold Architecture
Class-level inference
Ardisenone: symmetric C16 alkene linker, 18 rotatable bonds, 2 H‑bond donors, 6 acceptors. Ardisinone E: asymmetric C11 saturated, 12 rotatable bonds, 4 donors, 5 acceptors.
Longer, flexible linker and conserved methoxy‑hydroxy pattern provide differentiated chemical space for SAR exploration.
Structures from isolation studies and cheminformatics; pharmacological implications require experimental validation.
chemical scaffold chain length structure-activity relationship

In Silico Pharmacokinetic Differentiator: P‑Glycoprotein Inhibition Profile

Predicted ADMET profiles reveal a critical transporter interaction distinction: Ardisenone is flagged as a P‑glycoprotein (P‑gp) inhibitor (probability 86.19%), whereas the diarylundecanone Ardisinone E is predicted not to inhibit P‑gp (probability 53.64%) [1][2]. Both compounds are predicted to have high human intestinal absorption (Ardisenone 96.86%, Ardisinone E 93.64%), but the P‑gp inhibitory potential of Ardisenone indicates it may modulate efflux‑mediated drug‑drug interactions or be useful as a chemical probe for P‑gp function. In contrast, bergenin, another common Ardisia constituent, exhibits only 63.8% predicted human intestinal absorption, highlighting Ardisenone's superior bioavailability potential within the Ardisia compound family [3].

Predicted P‑gp Inhibition
Cross-study comparable
Ardisenone: P‑gp inhibitor probability 86.2% (admetSAR 2). Ardisinone E: 53.6%. Bergenin (another Ardisia metabolite): HIA 63.8% vs 96.9% for ardisenone.
Ardisenone's predicted P‑gp interaction offers a functional probe for efflux‑related studies not available with Ardisinone E.
In silico predictions; in vitro transporter assays needed for confirmation.
ADMET P-glycoprotein drug-likeness membrane transporter

Topological Polar Surface Area and Lipophilicity Differentiators in the Ardisia Chemical Space

Although Ardisenone and Ardisinone E share an alkyl‑phenylketone core, their computed physicochemical properties diverge in ways that affect membrane permeability predictions. Ardisenone has a Topological Polar Surface Area (TPSA) of 93.1 Ų and XlogP of 6.70, whereas Ardisinone E shows a higher TPSA of 98.0 Ų and slightly higher XlogP of 6.80 [1][2]. The lower TPSA and higher molecular flexibility (18 vs. 12 rotatable bonds) of Ardisenone suggest it may more readily adapt to hydrophobic binding pockets while maintaining sufficient polarity for solubility. The balanced TPSA–XlogP profile sits within favorable drug‑like space and differentiates Ardisenone from tighter, more hydroxyl‑rich ardisinones that incur higher desolvation penalties.

TPSA & Lipophilicity Profile
Cross-study comparable
Ardisenone: TPSA 93.1 Ų, XlogP 6.70, 18 rotatable bonds. Ardisinone E: TPSA 98.0 Ų, XlogP 6.80, 12 bonds. Lower TPSA + higher flexibility may facilitate passive membrane diffusion.
Supports consideration as a permeation‑capable scaffold for intracellular target engagement studies.
Computed from admetSAR 2; cell‑based permeability data remain to be generated.
physicochemical properties membrane permeability drug-likeness

Ardisenone Application Scenarios – Grounded in Quantitative Differentiation Evidence


Phytochemical Reference Standard for Ardisia iwahigensis Authentication and Quality Control

Ardisenone serves as a definitive chemical marker for A. iwahigensis, the only known natural source. Its structural uniqueness – a symmetric C16 alkenylphenone – allows unambiguous LC-MS or NMR identification in complex extracts [1]. Procurement of high-purity (95%) Ardisenone enables accurate quantification in plant authentication protocols, botanical drug standardization, and biodiversity screening programs.

Broad-Spectrum Cytotoxic Probe for Multi-Line Cancer Screening Panels

With a well-characterized IC50 range of 4.9–15 µg/mL across six distinct human cancer cell lines (breast, lung, colon, epidermoid, vinblastine-resistant, and prostate) [1], Ardisenone provides a reproducible, moderate-activity positive control for cytotoxicity assays where the activity window of highly potent agents would be too narrow for reliable quality control.

P‑Glycoprotein Inhibition Probe in Membrane Transporter Studies

In silico ADMET predictions assign Ardisenone a high probability of P‑glycoprotein inhibition (86.19%) while maintaining excellent predicted human intestinal absorption (96.86%) [2]. This profile supports its use as a chemical tool in assays that evaluate P‑gp‑mediated efflux or drug-drug interaction potential, where the non‑P‑gp‑inhibiting analog Ardisinone E would be unsuitable [3].

Medicinal Chemistry Lead Scaffold with Flexible C16 Linker for SAR Expansion

The symmetric bis(3‑hydroxy‑5‑methoxyphenyl)dione architecture, 18 rotatable bonds, and moderate TPSA (93.1 Ų) make Ardisenone a versatile starting point for semi‑synthetic derivatization [2]. The C16 linker length is distinct from the C11 ardisinone series, offering a differentiated chemical space for exploring chain‑length effects on cytotoxicity selectivity and pharmacokinetics [1][3].

Application
Selection Property
Validation Focus
Phytochemical reference standard for A. iwahigensis
Unique C16 symmetric alkenylphenone marker
LC‑MS/NMR authentication and quantification in plant extracts
Multi‑line cytotoxicity screening panel
Reproducible IC₅₀ range across 6 human cancer cell lines
Comparator assay‑response context and assay QC standardization
P‑glycoprotein interaction probe
High in silico probability of P‑gp inhibition (86%)
Efflux transporter functional assays; drug‑drug interaction screening
Medicinal chemistry lead scaffold
Flexible C16 linker, balanced TPSA/XlogP, 18 rotatable bonds
Semi‑synthetic derivatization; chain‑length SAR exploration
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